2-(2,4-dimethoxyphenyl)-5-methyl-1H-isoindole-1,3(2H)-dione
Description
Properties
Molecular Formula |
C17H15NO4 |
|---|---|
Molecular Weight |
297.30 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)-5-methylisoindole-1,3-dione |
InChI |
InChI=1S/C17H15NO4/c1-10-4-6-12-13(8-10)17(20)18(16(12)19)14-7-5-11(21-2)9-15(14)22-3/h4-9H,1-3H3 |
InChI Key |
KOYNUJZSNKTJSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DIMETHOXYPHENYL)-5-METHYL-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, which is then cyclized under acidic conditions to yield the desired dihydroisoindole derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DIMETHOXYPHENYL)-5-METHYL-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or fully reduced analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the isoindole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various functionalized isoindole compounds.
Scientific Research Applications
2-(2,4-DIMETHOXYPHENYL)-5-METHYL-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-DIMETHOXYPHENYL)-5-METHYL-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit bacterial RNA polymerase, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 2,4-dimethoxyphenyl group (electron-donating) contrasts with the 3-chlorophenyl (electron-withdrawing) in compound 8 (). This affects electronic distribution and reactivity.
- Bioactivity : Fluorine and chlorine substituents in compound 8 correlate with anticonvulsant activity, while methoxy groups may enhance blood-brain barrier penetration .
Toxicity and Physicochemical Properties
- Lipophilicity : The 2,4-dimethoxyphenyl group increases logP compared to unsubstituted analogs, as seen in ’s 5-methyl-1H-isoindole-1,3(2H)-dione (logP ~1.2 vs. ~2.5 estimated for the target compound) .
- Toxicity Prediction : Computational models (e.g., GUSAR) applied to triazole-dimethoxyphenyl derivatives () predict low acute toxicity, suggesting similar safety profiles for structurally related phthalimides .
Biological Activity
2-(2,4-Dimethoxyphenyl)-5-methyl-1H-isoindole-1,3(2H)-dione is a member of the isoindole family known for its complex structure and significant biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neurodegenerative diseases. This article reviews the biological activity of this compound, summarizing key findings from various studies.
The molecular formula of this compound is C17H15NO4, with a molecular weight of approximately 297.31 g/mol. The compound features a unique isoindole framework with two methoxy groups and a methyl group that contribute to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H15NO4 |
| Molecular Weight | 297.31 g/mol |
| IUPAC Name | 2-(2,4-dimethoxyphenyl)-5-methylisoindole-1,3-dione |
| LogP | 2.8323 |
| Polar Surface Area | 44.141 Ų |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms that may involve the modulation of signaling pathways related to cell growth and apoptosis. For instance, studies have demonstrated that this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest it may inhibit pro-inflammatory cytokines and modulate inflammatory signaling pathways. This dual action makes it a candidate for further exploration in the treatment of diseases characterized by chronic inflammation .
Neuroprotective Potential
The compound's structural features also suggest potential neuroprotective effects. Research has focused on its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative processes such as Alzheimer's disease. In silico studies have indicated promising inhibitory activity against these enzymes, with IC50 values suggesting effective binding affinity .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound's ability to inhibit AChE and BuChE suggests it may enhance cholinergic transmission by preventing the breakdown of acetylcholine.
- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins are critical for its anticancer activity.
- Cytokine Modulation : The reduction of inflammatory cytokines contributes to its anti-inflammatory properties.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Cancer Cell Lines : In vitro tests on breast and prostate cancer cell lines showed a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment.
- Neurodegenerative Models : Animal models treated with the compound exhibited improved cognitive function in memory tests compared to controls, correlating with reduced levels of AChE activity.
Q & A
Q. What are the recommended synthetic routes for 2-(2,4-dimethoxyphenyl)-5-methyl-1H-isoindole-1,3(2H)-dione, and how can purity be optimized?
The synthesis typically involves multi-step reactions, including:
- Phthalimide core formation : Start with phthalic anhydride derivatives, introducing substituents via nucleophilic substitution or coupling reactions.
- Sonogashira coupling : For aryl-alkyne linkages, as seen in structurally similar isoindole diones .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) followed by recrystallization (e.g., ethanol/water mixtures) to achieve >98% purity. Validate purity via HPLC (C18 column, UV detection at 254 nm) and mass spectrometry (ESI-MS) .
Q. How should researchers characterize the structural features of this compound?
Key characterization methods include:
- X-ray crystallography : Resolve the crystal structure using SHELXL for refinement and ORTEP-3 for visualization. Validate bond lengths/angles against similar isoindole derivatives (e.g., 2-(2-methoxyphenyl) analogs ).
- Spectroscopy :
- NMR : Assign aromatic protons (δ 6.5–7.5 ppm for dimethoxyphenyl) and methyl groups (δ 2.3–2.5 ppm) using 2D COSY and HSQC.
- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic data inconsistencies be resolved during structure refinement?
- Software cross-validation : Compare refinement results from SHELXL and WinGX. Discrepancies in R-factors (>5% difference) may indicate twinning or incorrect space group assignment .
- Hydrogen bonding analysis : Use graph set analysis (as in Etter’s formalism) to identify atypical interactions (e.g., C-H···O) that distort packing. Adjust refinement parameters to account for these .
- Thermal motion modeling : Apply anisotropic displacement parameters for non-hydrogen atoms to reduce residual electron density peaks .
Q. What strategies are effective for studying structure-activity relationships (SAR) in biological systems?
- In vitro assays : Screen for antimicrobial activity (MIC assays) and cytotoxicity (MTT assays) using human cell lines (e.g., HEK293). Compare results with structurally related compounds (e.g., 2-(4-fluorophenyl) analogs ).
- Computational modeling :
- Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases). Focus on interactions between the dimethoxyphenyl group and hydrophobic pockets.
- MD simulations : Analyze stability of ligand-protein complexes (100 ns trajectories, GROMACS) to identify key residues for mutagenesis studies .
Q. How should researchers address contradictions in biological activity data across studies?
- Experimental replication : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Meta-analysis : Compare datasets using tools like RevMan to identify outliers. For example, conflicting cytotoxicity results may arise from differences in compound solubility (DMSO vs. aqueous buffers) .
- Proteomic profiling : Use LC-MS/MS to verify target engagement and rule off-target effects .
Q. What methodologies are critical for evaluating the compound’s stability under storage conditions?
- Accelerated degradation studies : Expose samples to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis of the dione moiety) .
- Light sensitivity testing : Use UV/Vis spectroscopy (λ = 300–400 nm) to quantify photodegradation. Store samples in amber vials with desiccants (silica gel) .
Methodological Notes for Data Interpretation
- Crystallography : Always validate hydrogen atom positions using difference Fourier maps in SHELXL .
- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to vehicle-treated groups .
- Synthetic yields : Report isolated yields and characterize all intermediates (e.g., TLC, melting points) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
